molecular formula C9H6N4O4 B2397570 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1006952-46-0

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2397570
CAS No.: 1006952-46-0
M. Wt: 234.171
InChI Key: RKFUNTVOSNYPMG-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS RN: 1006952-46-0) is a heterocyclic compound featuring a pyrazole ring fused with a nitropyridine moiety. Its molecular formula is C₉H₆N₄O₄, with a molecular weight of 250.17 g/mol .

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)6-3-11-12(5-6)8-2-1-7(4-10-8)13(16)17/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUNTVOSNYPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-nitropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitropyridine derivatives.

Scientific Research Applications

Therapeutic Applications

1-(5-Nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A review of multicomponent reactions (MCRs) indicated that pyrazole derivatives exhibit significant anticancer activity, with many compounds derived from pyrazole scaffolds being tested for their cytotoxic effects against human cancer cells .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Research indicates that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have reported that certain pyrazole compounds exhibit zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory potential of pyrazole derivatives. The ability to modulate inflammatory pathways makes these compounds promising candidates for treating inflammatory diseases .

Synthesis Methodologies

The synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various methods:

Multicomponent Reactions (MCRs)

MCRs have gained popularity for synthesizing pyrazole derivatives due to their efficiency in producing complex molecules in fewer steps. These reactions often involve combining multiple reactants to form a single product, which can significantly reduce waste and increase yields .

Traditional Synthetic Routes

Traditional methods include cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The optimization of reaction conditions such as temperature and solvent choice can enhance yield and purity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various pyrazole derivatives, including 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid, against several cancer cell lines (e.g., A549 lung cancer cells). The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics.

Case Study 2: Antimicrobial Screening

In another study, a series of pyrazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid had an inhibition zone comparable to that of ampicillin, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Pyrazole Core

1-(3-Pyridinyl)-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester
  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.22 g/mol
  • Key Features: The pyridine ring lacks a nitro group but is substituted with an ethyl ester at the 4-position of the pyrazole.
1-(7-Methoxyquinolin-4-yl)-5-Amino-1H-Pyrazole-4-Carboxylic Acid
  • Molecular Formula : C₁₄H₁₂N₄O₃
  • Molecular Weight : 292.27 g/mol
  • Key Features: The quinoline substituent introduces a planar aromatic system, while the methoxy and amino groups modulate electronic properties. This compound cyclizes under acetic anhydride to form pyrazolo-oxazinones, demonstrating utility in anticancer agent synthesis .
1-(3-Methoxybenzyl)-1H-Pyrazole-4-Carboxylic Acid
  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • It is used as a pharmaceutical intermediate .
Antibacterial Activity
  • Pyrazole-oxadiazole hybrids (e.g., 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-[1,3,4]oxadiazoles) exhibit potent antibacterial activity, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus. The nitro group in 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid may similarly enhance antibacterial potency through electron-deficient interactions .
Anticancer Potential
  • Derivatives like 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid show cytotoxicity against cancer cell lines (IC₅₀: 5–10 µM). The nitro group in the target compound could stabilize charge-transfer complexes with DNA or enzymes, enhancing anticancer effects .

Pharmacokinetic and Toxicity Profiles

  • Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., ) may require metabolic hydrolysis to the active acid form, delaying onset but improving membrane permeability.
  • Nitro Group Toxicity : Nitro substituents can generate reactive metabolites, necessitating toxicity studies for 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid .

Biological Activity

1-(5-Nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1006952-46-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables summarizing its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with a nitropyridine moiety and a carboxylic acid group. Its molecular formula is C8H6N4O3C_8H_6N_4O_3, and it has a molecular weight of 194.16 g/mol.

Antitumor Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant antitumor properties. In particular, derivatives of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid have been shown to inhibit various cancer cell lines. A study demonstrated that this compound selectively inhibits the growth of human cancer cells by inducing apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases .

Inhibition of Protein Kinases

One notable biological activity of this compound is its ability to inhibit specific protein kinases, particularly those involved in cancer progression. It has been reported to inhibit Aurora kinases, which are critical for cell division and have been implicated in various cancers. The selectivity of inhibition varies based on structural modifications, with certain derivatives showing enhanced potency against Aurora-A over Aurora-B .

GABA Modulation

Additionally, compounds related to 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid have demonstrated GABA_A receptor modulation. This activity suggests potential applications in neurological disorders where GABAergic signaling is disrupted, such as epilepsy and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Efficacy : A study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value ranging from 0.5 to 5 µM, depending on the cell line used .
  • Kinase Inhibition : In vitro assays showed that 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid inhibited Aurora-A kinase with an IC50 value of approximately 50 nM, indicating its potential as an anticancer agent .
  • Neuropharmacological Effects : In animal models, administration of the compound led to significant anxiolytic effects, as measured by elevated plus maze tests, suggesting its utility in treating anxiety disorders .

Data Summary Table

Activity TypeTarget/MechanismIC50 ValueReference
Antitumor ActivityHuman cancer cell lines0.5 - 5 µM
Protein Kinase InhibitionAurora-A kinase~50 nM
GABA ModulationGABA_A receptorsNot specified
Anxiolytic EffectAnimal modelsNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid with high yield and purity?

  • Methodology : The synthesis typically involves cyclocondensation of substituted pyridines and pyrazole precursors. Key steps include:

  • Cyclocondensation : Use of ethyl acetoacetate, DMF-DMA, and arylhydrazines under reflux in solvents like ethanol or DCM .
  • Hydrolysis : Basic hydrolysis (e.g., NaOH) to convert ester intermediates to carboxylic acids .
  • Optimization : Temperature (80–100°C), solvent polarity (DMF enhances nitro group stability), and catalyst selection (e.g., acetic acid for cyclization) significantly impact yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., nitropyridinyl protons at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .
  • X-Ray Crystallography : Resolves molecular geometry, including dihedral angles between pyridine and pyrazole rings .

Q. How can researchers ensure the purity of the compound for biological testing?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Melting Point Analysis : Sharp melting points indicate purity; deviations suggest impurities .

Advanced Research Questions

Q. What computational strategies can predict the biological activity and binding mechanisms of this compound?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes or kinases). Focus on hydrogen bonding with the carboxylic acid and nitro groups .
  • DFT Calculations : Gaussian09 to optimize geometry and calculate electrostatic potential maps, revealing nucleophilic/electrophilic sites .

Q. How do structural modifications (e.g., substituents on the pyridine or pyrazole rings) alter the compound’s antibacterial efficacy?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., chloro, fluoro, or methyl substituents) and compare MIC values against E. coli or S. aureus .
  • LogP Analysis : Measure hydrophobicity (shake-flask method) to correlate with membrane permeability .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardized Assays : Replicate assays under controlled conditions (e.g., broth microdilution for MICs) to minimize variability .
  • Metabolic Profiling : LC-MS to assess stability in culture media, as decomposition products may skew results .

Q. Can the nitro group in this compound be reduced without destabilizing the pyrazole ring, and how does this affect reactivity?

  • Methodology :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under H2_2 (1–3 atm) to reduce nitro to amine. Monitor reaction progress via TLC .
  • Stability Tests : Post-reduction, analyze via 1^1H NMR for ring integrity and DSC for thermal stability .

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